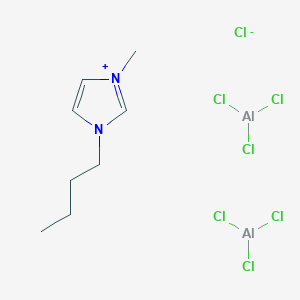

1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride

Description

Molecular Orbital Theory

Density functional theory (M06-2X/6-311++G**) reveals a 1.47 eV HOMO-LUMO gap, with the [AlCl4]− anion acting as charge donor (-0.82e) to the imidazolium ring. This charge transfer stabilizes transition states in Diels-Alder reactions by 28-34 kJ/mol compared to molecular solvents.

Liquid Structure Dynamics

X-ray scattering and molecular dynamics simulations identify three interaction regimes:

- Short-range (<3Å): C2-H∙∙∙Cl hydrogen bonds (2.85Å bond length)

- Intermediate (3-6Å): π∙∙∙π stacking of imidazolium rings (3.4Å interplanar distance)

- Long-range (>6Å): AlCl4− network percolation

These structural features produce viscosity-temperature relationships obeying the Vogel-Fulcher-Tammann equation with parameters A= -3.22, B= 1280K, and T0= 178K.

Speciation Chemistry

The aluminum coordination environment dictates catalytic activity:

| AlCl3:BMIMCl Ratio | Dominant Species | Acidity (H0) |

|---|---|---|

| 1:1 | [AlCl4]− | 1.9 |

| 1.5:1 | [Al2Cl7]− | -8.2 |

| 2:1 | [Al3Cl10]− | -14.7 |

This tunable Lewis acidity enables precise control over reaction pathways in Friedel-Crafts alkylation and acylation processes.

Significance in Advancing Modern Chemical Processes

The ionic liquid's impact spans three technological frontiers:

Catalysis Innovation

In continuous flow alkylation reactors, [BMIM][AlCl4] achieves 99.8% isobutane conversion with 94% C8 selectivity, outperforming HF catalysts by reducing side-chain isomerization. Its low corrosion potential (0.03 mm/yr on 316L stainless steel) enables reactor cost reductions exceeding $2.8M per 100kta capacity.

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;trichloroalumane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.2Al.7ClH/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;;;/h6-8H,3-5H2,1-2H3;;;7*1H/q+1;2*+3;;;;;;;/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYSLRSGOTZQSM-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[Al](Cl)(Cl)Cl.[Al](Cl)(Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Al2Cl7N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation Procedure

-

Reagents :

-

1-Methylimidazole (freshly distilled)

-

1-Chlorobutane (anhydrous)

-

Solvent (optional, e.g., toluene)

-

-

Protocol :

-

Purification :

Table 1: Key Parameters for [BMIM]Cl Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Temperature | 60–70°C | |

| Reaction Time | 24–48 hours | |

| Yield | >95% | |

| Purity (Post-Drying) | <10 ppm halide impurities |

Formation of [BMIM][AlCl₃Cl] via AlCl₃ Addition

The ionic liquid [BMIM][AlCl₃Cl] is synthesized by combining [BMIM]Cl with AlCl₃ in a controlled exothermic reaction.

Direct Reaction Protocol

-

Reagents :

-

Anhydrous AlCl₃ (99.99%)

-

Anhydrous [BMIM]Cl

-

-

Procedure :

-

Critical Considerations :

Table 2: Reaction Conditions for [BMIM][AlCl₃Cl] Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| AlCl₃ Addition Rate | 5–10 g/min | |

| Stirring Time | 12–24 hours | |

| Final Cl⁻ Concentration | <0.1 wt% |

Purification and Quality Control

Post-synthesis purification ensures the removal of unreacted precursors and byproducts.

Liquid-Liquid Extraction

Filtration and Adsorption

Solvent Removal

Table 3: Purity Metrics for [BMIM][AlCl₃Cl]

| Metric | Value/Description | Source |

|---|---|---|

| Halide Impurities | <50 ppm | |

| Water Content | <100 ppm (Karl Fischer titration) | |

| UV-Vis Absorbance | No detectable peaks (200–800 nm) |

Structural Characterization

Advanced analytical techniques confirm the ionic liquid’s composition and purity.

Vibrational Spectroscopy

X-Ray Diffraction (XRD)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O) : δ 1.01 (t, 3H, CH₂CH₂CH₂CH₃), δ 4.21 (s, 3H, NCH₃).

-

²⁷Al NMR : A singlet at δ 103 ppm confirms tetrahedral [AlCl₄]⁻ geometry.

Challenges and Mitigation Strategies

Hydrolysis Prevention

Analyse Des Réactions Chimiques

1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride undergoes various chemical reactions, including:

-

Oxidation

-

Reduction

-

Substitution

-

Common Reagents and Conditions

- Oxidizing agents: Potassium permanganate, hydrogen peroxide.

- Reducing agents: Sodium borohydride, lithium aluminum hydride.

- Nucleophiles: Halides, alkoxides .

-

Major Products

- Oxidation products: Imidazolium-based oxides.

- Reduction products: Reduced imidazolium species.

- Substitution products: New ionic liquids with different anions .

Applications De Recherche Scientifique

Catalysis

1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride is utilized as a catalyst in various organic reactions. Its ability to stabilize transition states enhances reaction rates and yields. Notable catalytic applications include:

- Alkylation Reactions : It acts as an acidic catalyst for the alkylation of isobutane with 2-butene, demonstrating high efficiency in hydrocarbon transformations .

- Tetrahydropyranylation : The compound has been employed in the tetrahydropyranylation of alcohols, facilitating the formation of protected alcohols under mild conditions .

Electrochemistry

Due to its ionic nature and conductivity, this compound serves as an electrolyte in batteries and supercapacitors. Its low volatility enhances the stability and efficiency of electrochemical devices, making it a candidate for advanced energy storage systems .

Biomolecular Interactions

Research indicates that this compound can influence enzymatic activities and cellular processes. Its ionic interactions may facilitate or inhibit specific biochemical pathways, making it a valuable tool in studying enzyme kinetics and metabolic pathways .

Drug Delivery Systems

The compound's properties allow it to be explored as a medium for drug solubilization and delivery. Its ability to dissolve various pharmaceutical compounds can enhance bioavailability and therapeutic efficacy.

Polymer Science

In materials science, this ionic liquid has been investigated for its role in the synthesis of novel polymeric materials. Its unique properties contribute to improved mechanical performance and thermal stability in polymer composites .

Green Chemistry

As a solvent in green chemistry applications, this compound promotes sustainable practices by enabling reactions that minimize waste and reduce environmental impact compared to traditional solvents .

Solvent for Cellulose Dissolution

This compound is known for its effectiveness in dissolving cellulose, which can be critical for biofuel production and other applications requiring cellulose processing. Its use in cellulose regeneration processes highlights its potential in sustainable material production .

Case Studies

- Alkylation of Benzene : A study demonstrated the effectiveness of this compound as a catalyst in the alkylation of benzene with 1-dodecene, achieving high selectivity and yield under mild conditions .

- Desulfurization of Oil Products : Research highlighted its role in oil desulfurization processes, showcasing its potential to enhance environmental sustainability by reducing sulfur content effectively .

Mécanisme D'action

The mechanism of action of 1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride involves its ability to stabilize transition states and intermediates in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions through ionic interactions and hydrogen bonding . The aluminum trichloride component acts as a Lewis acid, enhancing the compound’s catalytic properties .

Comparaison Avec Des Composés Similaires

Key Properties

- Molecular Formula : C₈H₁₅ClN₂·AlCl₃ (variable depending on AlCl₃ ratio).

- Molecular Weight : 174.67 (for [BMIM]Cl) + 133.34 (AlCl₃) = 308.01 g/mol (1:1 ratio) .

- Melting Point : ~70°C (for pure [BMIM]Cl) .

- Applications : Electropolishing, metal deposition, catalysis, and cellulose dissolution .

Structural and Functional Variations in [BMIM]-Based Ionic Liquids

The anion paired with the 1-butyl-3-methylimidazolium cation ([BMIM]⁺) critically influences physicochemical properties. Below is a comparative analysis:

Table 1: Comparison of [BMIM]⁺ Ionic Liquids with Different Anions

Key Findings:

- Hydrophilicity vs. Hydrophobicity : Chloride ([BMIM]Cl) and bromide ([BMIM]Br) salts are hydrophilic, enabling applications in aqueous or polar media. In contrast, [BMIM][PF₆] is hydrophobic, ideal for biphasic catalytic systems .

- Melting Points : Smaller anions (Cl⁻, Br⁻) result in higher melting points (~65–75°C), while bulkier anions (PF₆⁻, OctSO₄⁻) lower melting points, often to room temperature .

- Catalytic Performance: In propylene hydroformylation, [BMIM][PF₆] and [BMIM][OctSO₄] showed similar turnover frequencies (TOF ≈37 h⁻¹) and regioselectivity (~96% n-aldehyde), indicating anion choice minimally impacts activity but may affect long-term stability .

Comparison with Non-[BMIM] Ionic Liquids

Table 2: Comparison with Other Imidazolium-Based Ionic Liquids

Key Findings:

Activité Biologique

1-Butyl-3-methylimidazolium trichloroalumane chloride, often referred to as [BMIm]AlCl₄, is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article focuses on the biological activity of this compound, examining its effects on cellular systems, potential toxicological implications, and its interactions with biological macromolecules.

- Chemical Formula : C₇H₁₄Cl₄N₂Al

- Molecular Weight : 236.5 g/mol

- IUPAC Name : 1-butyl-3-methylimidazolium trichloroaluminate chloride

1. Toxicological Studies

Recent studies have investigated the toxicological effects of [BMIm]AlCl₄ on various biological systems. Notably, a study assessed the acute toxicity of 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) and its derivatives in zebrafish liver cells. The results indicated that exposure to concentrations ranging from 20 to 160 mg/L led to significant increases in reactive oxygen species (ROS) levels, lipid peroxidation, and DNA damage, suggesting that these ionic liquids can induce oxidative stress in aquatic organisms .

| Concentration (mg/L) | LC50 (96h) | ROS Levels | Lipid Peroxidation | DNA Damage |

|---|---|---|---|---|

| 20 | 632.8 ± 67.4 | Low | Low | Minimal |

| 80 | - | Moderate | Moderate | Moderate |

| 160 | - | High | High | Significant |

2. Effects on Enzymatic Activity

The impact of [BMIm]AlCl₄ on enzymatic activity has also been explored. Research indicates that ionic liquids can alter the structure and function of enzymes. For instance, the presence of [BMIm]Cl in aqueous solutions was shown to affect the oligomerization state of green fluorescent protein (GFP), transitioning it from a dimeric to a monomeric form, which can compromise its functionality . This suggests that ionic liquids may disrupt protein structures essential for their biological activity.

3. Neurotoxicity and Behavioral Studies

In animal models, aluminum compounds are often linked to neurotoxic effects. A study involving Sprague-Dawley rats treated with aluminum chloride (AlCl₃) demonstrated significant neuronal damage characterized by increased apoptosis rates in brain tissues . The potential neurotoxic effects of [BMIm]AlCl₄ may be inferred from these findings, indicating a need for further investigation into its long-term impacts on neurological health.

Case Study 1: Zebrafish Model

A study conducted on zebrafish exposed to varying concentrations of [BMIm]Cl revealed a dose-dependent relationship between exposure levels and the degree of oxidative stress markers. The study concluded that while low concentrations are relatively harmless, higher concentrations pose significant risks to cellular integrity and function .

Case Study 2: Rat Model

In another experiment involving Wistar rats, the administration of AlCl₃ resulted in notable changes in liver enzyme levels and histopathological alterations after prolonged exposure. This model can provide insights into the potential effects of [BMIm]AlCl₄ when considering its aluminum component .

Q & A

Q. How can researchers optimize the synthesis of 1-butyl-3-methylimidazol-3-ium chloride to minimize by-product formation?

- Methodological Answer : Synthesis optimization involves controlling stoichiometry, reaction time, and solvent selection. For example, refluxing 1-methylimidazole with chlorobutane in ethyl acetate (as a co-solvent) under nitrogen for 72 hours ensures controlled reaction kinetics, reducing side products like unreacted precursors. Post-synthesis purification via solvent extraction (e.g., dichloromethane) and drying over MgSO₄ removes residual impurities . Triethylamine can neutralize acidic by-products (e.g., HCl) during anion exchange steps, as demonstrated in analogous ionic liquid syntheses .

Q. What characterization techniques are critical for confirming the structural integrity of 1-butyl-3-methylimidazol-3-ium trichloroalumane chloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies cation-anion ratios and purity, while X-ray crystallography resolves crystal structures for ionic liquid phases . Elemental analysis and mass spectrometry validate molecular formulas, particularly for chloride/anion exchange processes. Cross-referencing computational data (e.g., PubChem-derived InChI keys) with experimental results ensures consistency .

Q. How does solvent selection impact the physicochemical properties of this ionic liquid in catalytic applications?

- Methodological Answer : Polar aprotic solvents (e.g., THF) enhance solubility during synthesis, while hydrophobic solvents (e.g., dichloromethane) aid in phase separation for purification . Solvent choice directly influences ionic conductivity and thermal stability, which can be modeled using quantum chemical calculations to predict solvent-ion interactions .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction conditions for synthesizing 1-butyl-3-methylimidazol-3-ium trichloroalumane chloride?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states to identify energetically favorable conditions. Coupling computational results with machine learning algorithms narrows experimental parameters (e.g., temperature, pressure) and reduces trial-and-error approaches. Feedback loops integrating experimental data refine computational models for scalability .

Q. How can researchers resolve contradictions in reported catalytic activity data for this ionic liquid in alkylation reactions?

- Methodological Answer : Contradictions often arise from impurities (e.g., unexchanged chloride ions) or moisture sensitivity. Validate purity via TLC and NMR before catalytic testing. Replicate experiments under inert atmospheres (N₂/Ar) and compare results with computational predictions of reaction mechanisms (e.g., AlCl₃ coordination modes) . Statistical tools like multivariate analysis isolate variables affecting catalytic performance .

Q. What advanced techniques characterize the interaction between 1-butyl-3-methylimidazol-3-ium cations and trichloroalumane anions?

- Methodological Answer : Raman spectroscopy and Fourier-transform infrared spectroscopy (FTIR) identify vibrational modes of AlCl₃⁻ complexes. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and phase transitions. Pair distribution function (PDF) analysis of X-ray scattering data reveals short-range anion-cation interactions .

Q. How can researchers design reactors for scaling up syntheses involving this ionic liquid while maintaining reproducibility?

- Methodological Answer : Use computational fluid dynamics (CFD) to simulate mixing efficiency and heat transfer in batch or continuous reactors. Pilot-scale experiments with inline monitoring (e.g., pH, conductivity) ensure consistent anion exchange. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales .

Q. What interdisciplinary approaches integrate this ionic liquid into energy storage or green chemistry applications?

- Methodological Answer : Combine synthetic chemistry (anion tuning for conductivity) with materials science (electrode compatibility testing) for battery electrolytes. In green chemistry, assess biodegradability via enzymatic assays and lifecycle analysis (LCA). Collaborate with computational teams to model environmental impacts .

Data Analysis and Validation

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound’s thermodynamic properties?

- Methodological Answer : Discrepancies may arise from approximations in computational models (e.g., neglecting solvent effects). Validate predictions using high-precision calorimetry and compare with datasets from analogous ionic liquids. Iterative refinement of force fields in molecular dynamics simulations improves accuracy .

Q. What methodologies ensure robust statistical validation of catalytic performance data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.